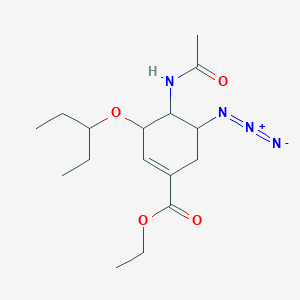
Ethyl(3R,4R,5S)-4-N-Acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate
Overview
Description
Ethyl(3R,4R,5S)-4-N-Acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a cyclohexene ring substituted with acetamido, azido, and ethylpropoxy groups, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(3R,4R,5S)-4-N-Acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the cyclohexene ring, which is functionalized with the necessary substituents.
Acetamido Group Introduction: The acetamido group is introduced through an acetylation reaction using acetic anhydride and a suitable base.
Azido Group Introduction: The azido group is introduced via nucleophilic substitution, typically using sodium azide in an aprotic solvent.
Ethylpropoxy Group Introduction: The ethylpropoxy group is introduced through an etherification reaction using ethylpropyl alcohol and an acid catalyst.
Esterification: The final step involves esterification to form the ethyl ester of the carboxylic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines, which can further react to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and ethylpropoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation Products: Nitro and nitroso derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Various substituted cyclohexene derivatives.
Scientific Research Applications
Ethyl(3R,4R,5S)-4-N-Acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly in antiviral and anticancer research.
Biological Studies: It serves as a probe for studying biological pathways involving azido and acetamido groups.
Chemical Biology: The compound is used in click chemistry for bioconjugation and labeling of biomolecules.
Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a precursor for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of Ethyl(3R,4R,5S)-4-N-Acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate involves its interaction with biological targets through its functional groups:
Azido Group: The azido group can participate in bioorthogonal reactions, enabling the compound to label and track biomolecules.
Acetamido Group: The acetamido group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Ethylpropoxy Group: This group can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability.
Comparison with Similar Compounds
Ethyl(3R,4R,5S)-4-N-Acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate can be compared with similar compounds such as:
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate: This compound has an amino group instead of an azido group, affecting its reactivity and biological interactions.
Ethyl (3R,4R,5S)-4-acetamido-5-hydroxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate: This compound has a hydroxy group, which can participate in different chemical reactions and biological pathways.
Ethyl (3R,4R,5S)-4-acetamido-5-methyl-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate: This compound has a methyl group, influencing its steric and electronic properties.
The uniqueness of this compound lies in its azido group, which enables bioorthogonal chemistry applications and provides distinct reactivity compared to its analogs.
Properties
Molecular Formula |
C16H26N4O4 |
|---|---|
Molecular Weight |
338.40 g/mol |
IUPAC Name |
ethyl 4-acetamido-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H26N4O4/c1-5-12(6-2)24-14-9-11(16(22)23-7-3)8-13(19-20-17)15(14)18-10(4)21/h9,12-15H,5-8H2,1-4H3,(H,18,21) |
InChI Key |
MPTCBJSPQVJIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N=[N+]=[N-])C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














